[4-(Aminomethyl)-2-methylphenyl]methanol
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Overview
Description
[4-(Aminomethyl)-2-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by its IUPAC name, (4-(aminomethyl)-2-methylphenyl)methanol . This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl 4-cyanobenzoate: One common method involves the reduction of methyl 4-cyanobenzoate to form the intermediate 4-(aminomethyl)benzoic acid, which is then further reduced to yield [4-(aminomethyl)-2-methylphenyl]methanol.
From 4-hydroxymethylbenzonitrile: Another method involves the reduction of 4-hydroxymethylbenzonitrile using hydrogen in the presence of a catalyst to produce this compound.
Industrial Production Methods: Industrial production typically involves the large-scale reduction of 4-cyanobenzoate derivatives under controlled conditions to ensure high yield and purity. The process may involve the use of hydrogen gas and metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity . The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(Aminomethyl)benzyl alcohol
- 4-(Aminomethyl)phenylmethanol
- 4-(Hydroxymethyl)benzylamine
Comparison:
- Uniqueness: [4-(Aminomethyl)-2-methylphenyl]methanol is unique due to the presence of both an aminomethyl and a hydroxyl group on the benzene ring, which provides distinct reactivity and versatility in synthesis .
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns in oxidation, reduction, and substitution reactions .
Properties
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPSPBPNHOBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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